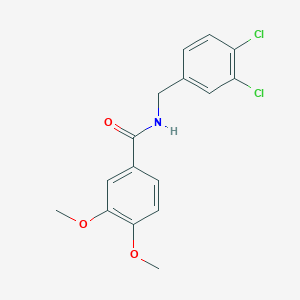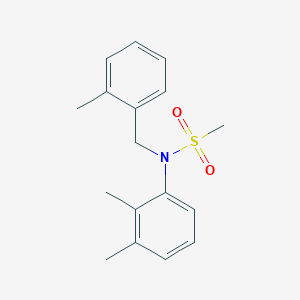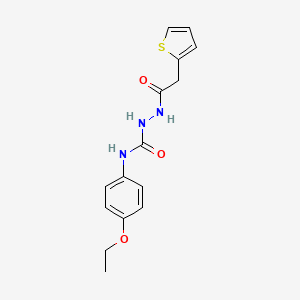![molecular formula C20H20N2O3 B5822283 3-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5822283.png)
3-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Quinazolinones are an important scaffold in medicinal chemistry, known for their diverse biological activities, including antioxidant, antibacterial, antifungal, antitubercular, antiviral, anticancer, and analgesic activities among others. The structural versatility of quinazolinones allows for a wide range of chemical modifications, leading to compounds with significant pharmacological properties (Mravljak et al., 2021; Osarumwense Peter Osarodion, 2023).
Synthesis Analysis
The synthesis of quinazolinones involves various strategies, including cyclization reactions and interactions with different halides and nucleophiles. The choice of reactants and conditions significantly influences the substitution patterns and the resulting chemical and physical properties of quinazolinones (El-hashash et al., 2011; W. Nawrocka, 2009).
Molecular Structure Analysis
Quinazolinones' structure-activity relationships (SARs) are crucial for their biological activities. Modifications at specific positions of the quinazolinone scaffold, such as the introduction of methoxy or hydroxy groups, have been shown to enhance activities like antioxidant and hypolipidemic effects. The molecular structure, including substituents and functional groups, plays a significant role in determining the compound's pharmacological profile (Y. Kurogi et al., 1996).
Chemical Reactions and Properties
Quinazolinones undergo a variety of chemical reactions, including reactions with halides, phosphorus compounds, and through cyclization processes. These reactions facilitate the synthesis of a wide range of derivatives with potential biological activities. The presence of specific substituents can direct the reaction pathway towards the synthesis of promising pharmacological agents (El-hashash et al., 2011).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility and crystallinity, are influenced by the nature and position of substituents on the quinazolinone core. These properties are crucial for the compound's bioavailability and pharmacokinetics. Modifications to the quinazolinone structure can enhance these physical properties, making the compounds more suitable for pharmaceutical applications (T. N. Moshkina et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of quinazolinones are essential for their biological activity. The introduction of electron-donating or withdrawing groups can significantly affect these properties, thereby influencing the compound's biological efficacy and mechanism of action (M. Sarkar et al., 2021).
Eigenschaften
IUPAC Name |
3-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-6-15-9-10-18(19(13-15)24-2)25-12-11-22-14-21-17-8-5-4-7-16(17)20(22)23/h3-5,7-10,13-14H,1,6,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDNRECWFKEKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B5822226.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B5822234.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)
![1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone](/img/structure/B5822246.png)
![2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5822247.png)
![3-(3-oxo-4-phenyl-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5822255.png)

![methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate](/img/structure/B5822275.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5822284.png)

